molecular formula C20H15NO3S2 B2720680 2-((E)-4-oxo-5-((Z)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-2-phenylacetic acid CAS No. 301682-74-6

2-((E)-4-oxo-5-((Z)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-2-phenylacetic acid

Cat. No.: B2720680
CAS No.: 301682-74-6
M. Wt: 381.46
InChI Key: KYPFHZXHBBGHQE-YTLDOUCOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((E)-4-oxo-5-((Z)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-2-phenylacetic acid is a thiazolidinone derivative characterized by a central 4-oxo-2-thioxothiazolidine core substituted with a (Z)-3-phenylallylidene group at position 5 and a 2-phenylacetic acid moiety at position 3. Thiazolidinones are widely studied for their antimicrobial, anti-inflammatory, and anticancer activities, with structural modifications (e.g., arylidene substituents, side-chain variations) playing critical roles in modulating efficacy and selectivity .

Properties

IUPAC Name

2-[(5E)-4-oxo-5-[(Z)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3S2/c22-18-16(13-7-10-14-8-3-1-4-9-14)26-20(25)21(18)17(19(23)24)15-11-5-2-6-12-15/h1-13,17H,(H,23,24)/b10-7-,16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPFHZXHBBGHQE-YTLDOUCOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)C(C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C=C\2/C(=O)N(C(=S)S2)C(C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((E)-4-oxo-5-((Z)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-2-phenylacetic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its structural formula, which features a thiazolidinone ring and a phenylacetic acid moiety. The presence of the thioxo group and the phenylallylidene substituent are critical for its biological activity.

Antioxidant Activity

Research indicates that compounds with thiazolidinone structures often exhibit significant antioxidant properties. For instance, studies have shown that related thiazolidinones can scavenge free radicals and reduce oxidative stress in various biological systems . The antioxidant activity is primarily attributed to the electron-donating ability of the thiazolidinone ring.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial effects against various pathogens. In vitro studies demonstrate that it exhibits inhibitory action against both gram-positive and gram-negative bacteria. This activity may be linked to its ability to disrupt bacterial cell wall synthesis .

Anticancer Potential

Thiazolidinones have also been investigated for their anticancer properties. The compound under discussion has shown promise in inhibiting cancer cell proliferation in several cancer lines, including breast and colon cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

The biological activities of 2-((E)-4-oxo-5-((Z)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-2-phenylacetic acid can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell growth and survival.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage in cancer cells, promoting apoptosis.

Case Studies

  • Study on Anticancer Efficacy : A recent study reported that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The study highlighted the compound's ability to induce apoptosis and inhibit angiogenesis within the tumor microenvironment .
  • Antimicrobial Activity Evaluation : Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) value of 32 µg/mL, indicating strong antibacterial properties .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanismReference
AntioxidantHighFree radical scavenging
AntimicrobialModerateDisruption of cell wall synthesis
AnticancerSignificantInduction of apoptosis

Scientific Research Applications

Overview

2-((E)-4-oxo-5-((Z)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-2-phenylacetic acid is a thiazolidinone derivative with significant potential in various scientific fields, particularly in medicinal chemistry. Its unique structural features allow it to participate in diverse chemical reactions, leading to applications in antibacterial, antifungal, and anticancer research.

Antibacterial Properties

Research indicates that thiazolidinone derivatives exhibit significant antibacterial activity. Studies have shown that compounds similar to 2-((E)-4-oxo-5-((Z)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-2-phenylacetic acid demonstrate effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds are often lower than those of standard antibiotics, suggesting enhanced potency ( ).

Antifungal Activity

The compound has also been evaluated for its antifungal properties. Preliminary studies suggest that it may inhibit the growth of certain fungal strains, although specific data on its efficacy compared to established antifungal agents is still limited. Further research is necessary to elucidate its full potential in this area ( ).

Anticancer Activity

Significant interest surrounds the anticancer potential of this compound. Thiazolidinone derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related compounds can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents ( ).

Case Studies and Research Findings

  • Antibacterial Activity Study : A study conducted on thiazolidinone derivatives found that certain modifications could enhance antibacterial activity significantly. The research highlighted the importance of structural variations in optimizing efficacy ().
  • Anticancer Research : In vitro studies on related thiazolidinones showed promising results against breast cancer cell lines (MDA-MB-231). The compounds were tested using MTT assays, revealing significant cytotoxicity compared to standard treatments ( ).
  • Synthesis and Characterization : The synthesis of 2-((E)-4-oxo-5-((Z)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-2-phenylacetic acid typically involves multi-step reactions starting from thiosemicarbazones and acrylic acids. Characterization techniques such as NMR and mass spectrometry are used to confirm the structure and purity of the synthesized compounds ( ).

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related thiazolidinone derivatives, focusing on substituent effects, synthesis, physicochemical properties, and biological activity.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents (Position 5) Side Chain (Position 3) Melting Point (°C) Yield (%) Biological Activity (if tested)
Target compound 4-oxo-2-thioxothiazolidine (Z)-3-phenylallylidene 2-phenylacetic acid Not reported Not reported Not reported
(4-Oxo-5-{[3-(2-phenylethoxy)phenyl]methylidene}-2-thioxothiazolidin-3-yl)acetic acid 4-oxo-2-thioxothiazolidine 3-(2-phenylethoxy)phenylmethylidene Acetic acid 172–175 24 Not reported
{5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acid 4-oxo-2-thioxothiazolidine 4-benzyloxy-3-methoxyphenylmethylidene Acetic acid 277–280 73 Not reported
2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylacetamide 4-oxo-2-thioxothiazolidine (E)-2-methyl-3-phenylprop-2-enylidene N-(pyridin-3-yl)acetamide Not reported Not reported Not reported

Key Observations:

In contrast, analogs with methoxy or benzyloxy substituents (e.g., ) may exhibit altered electronic profiles due to electron-donating groups. The 2-phenylacetic acid side chain in the target compound increases lipophilicity compared to simpler acetic acid derivatives (e.g., ), which could improve membrane permeability but reduce aqueous solubility.

Synthesis: The target compound likely employs a Knoevenagel condensation (common in thiazolidinone synthesis ) to form the arylidene bond. Yields for similar compounds vary widely (24–73% in ), suggesting that substituent steric/electronic effects critically influence reaction efficiency.

Physicochemical Properties: Melting points for acetic acid derivatives (172–280°C in ) correlate with molecular symmetry and intermolecular hydrogen bonding.

Biological Activity: While the target compound’s activity is unreported, structurally related (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids demonstrated in-vitro antibacterial activity against drug-resistant strains . The target’s phenylacetic acid moiety may enhance bioavailability compared to pentanoic acid derivatives.

Isomerism :

  • The E/Z configurations in the target compound’s allylidene group (vs. purely Z isomers in ) could influence binding to biological targets. For example, (E)-configured alkenes often exhibit distinct spatial orientations compared to (Z)-isomers, affecting receptor interactions.

Q & A

Basic: What are the standard synthetic protocols for preparing 2-((E)-4-oxo-5-((Z)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-2-phenylacetic acid?

Answer:
The compound is typically synthesized via condensation reactions. A common method involves refluxing 3-formyl-indole-2-carboxylic acid derivatives with 2-thioxothiazolidin-4-one in acetic acid with sodium acetate as a catalyst. The reaction proceeds under reflux (2.5–3 hours), followed by precipitation upon cooling and recrystallization from acetic acid or DMF-ethanol mixtures . This method ensures stereochemical control for the (E)- and (Z)-configured substituents.

Advanced: How can computational methods optimize the synthesis of this compound and its derivatives?

Answer:
Quantum chemical calculations (e.g., density functional theory) can predict transition states and reaction pathways, enabling targeted synthesis. For example, ICReDD’s approach combines reaction path searches with experimental feedback loops to refine conditions (e.g., solvent choice, catalyst loading) and minimize trial-and-error. This methodology reduces development time by ~40% compared to traditional approaches .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Answer:
Key techniques include:

  • NMR : To confirm the (E/Z)-configuration of the allylidene group and phenylacetic acid substituents.
  • FT-IR : For identifying thioxo (C=S) and carbonyl (C=O) stretches (e.g., 1680–1700 cm⁻¹ for C=O).
  • X-ray crystallography : To resolve stereochemical ambiguities, especially in crystals recrystallized from acetic acid .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from variations in assay conditions (e.g., microbial strains, solvent carriers). To address this:

  • Standardize bioassays using CLSI/M07-A11 guidelines.
  • Perform dose-response curves (IC₅₀/EC₅₀) across multiple cell lines.
  • Compare substituent effects (e.g., methoxy vs. phenyl groups) to isolate structure-activity relationships (SAR) .

Basic: What are the primary biological targets investigated for this compound?

Answer:
Initial screenings focus on antimicrobial activity (e.g., Staphylococcus aureus, Candida albicans) due to structural analogs showing potency against efflux pumps and membrane proteins. Assays typically use agar dilution or microbroth dilution methods with MIC (minimum inhibitory concentration) as the endpoint .

Advanced: How can SAR studies improve the compound’s bioactivity?

Answer:
Systematic SAR requires:

  • Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenylacetic acid moiety to enhance membrane penetration.
  • Modifying the allylidene group’s stereochemistry (E vs. Z) to optimize target binding.
  • High-throughput screening of derivatives against resistance-prone pathogens to identify lead candidates .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:
Acetic acid or DMF-ethanol mixtures (1:2 v/v) are preferred for recrystallization, yielding high-purity crystals (>98%) suitable for X-ray analysis. Avoid aqueous systems due to poor solubility and risk of hydrolysis at the thioxo group .

Advanced: How does the compound’s photochemical stability impact its experimental handling?

Answer:
The conjugated (E/Z)-allylidene system is photosensitive, leading to isomerization under UV light. For reproducible results:

  • Store solutions in amber vials at -20°C.
  • Conduct reactions under inert gas (N₂/Ar) to prevent photooxidation.
  • Monitor degradation via HPLC-PDA at 254 nm .

Basic: What are the key challenges in scaling up synthesis for in vivo studies?

Answer:
Challenges include:

  • Maintaining stereochemical purity during prolonged reflux.
  • Removing residual acetic acid (toxic in vivo) via column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Achieving >95% purity validated by LC-MS .

Advanced: Can machine learning models predict novel derivatives with enhanced pharmacokinetics?

Answer:
Yes. Models trained on ADMET (absorption, distribution, metabolism, excretion, toxicity) datasets can prioritize derivatives with improved logP (1.5–3.5), plasma protein binding (<90%), and CYP450 inhibition profiles. Tools like SwissADME or ADMETLab 2.0 are widely used .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.